molecular formula C5H6Cl2N2O2S B6180249 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride CAS No. 1376607-77-0

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B6180249
CAS No.: 1376607-77-0
M. Wt: 229.08 g/mol
InChI Key: LIFMJBDANATILD-UHFFFAOYSA-N
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Description

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6Cl2N2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chloro substituents, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 1,2-dimethylimidazole followed by sulfonylation. One common method includes the reaction of 1,2-dimethylimidazole with thionyl chloride to introduce the sulfonyl chloride group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions typically require mild to moderate conditions, such as room temperature to 80°C, and may be catalyzed by bases or acids depending on the desired product.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and other substituted imidazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those with antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules, forming stable sulfonamide, sulfonate, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethylimidazole-4-sulfonyl chloride: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    5-chloro-1-methylimidazole-4-sulfonyl chloride: Has only one methyl group, which can affect its steric and electronic properties.

    5-chloro-1,2-dimethylimidazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

Uniqueness

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is unique due to the presence of both the chloro and sulfonyl chloride groups. This combination of functional groups provides a high degree of reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the development of new compounds for various applications.

Properties

CAS No.

1376607-77-0

Molecular Formula

C5H6Cl2N2O2S

Molecular Weight

229.08 g/mol

IUPAC Name

5-chloro-1,2-dimethylimidazole-4-sulfonyl chloride

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3

InChI Key

LIFMJBDANATILD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)Cl)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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